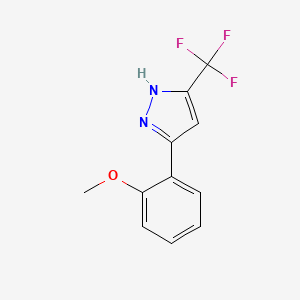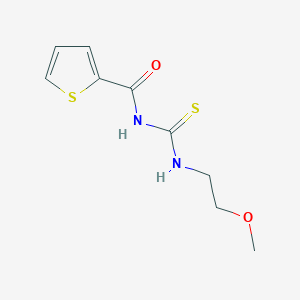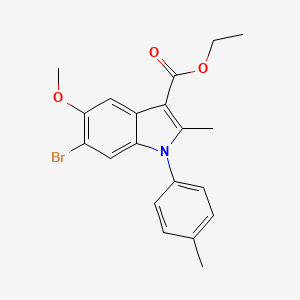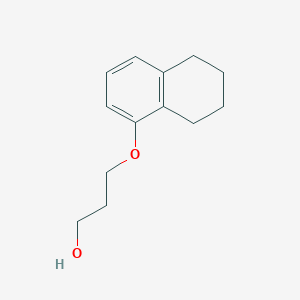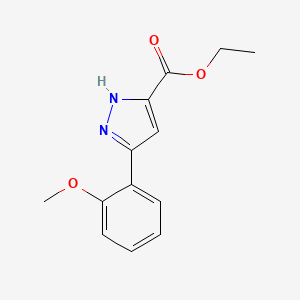
ethyl 5-(2-methoxyphenyl)-1H-pyrazole-3-carboxylate
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Heterocyclic Chemistry
Ethyl 5-(2-methoxyphenyl)-1H-pyrazole-3-carboxylate is a compound that can be part of broader classes of heterocyclic compounds, which are crucial for the synthesis of diverse heterocycles. For instance, the chemistry of 4-(dicyanomethylene)-3-methyl-1-phenyl-2-pyrazoline-5-ones has been explored for the synthesis of heterocycles like pyrazolo-imidazoles, -thiazoles, spiropyridines, spiropyrroles, and spiropyrans. These compounds are valuable as building blocks in heterocyclic chemistry due to their versatile reactivity, providing a pathway for the synthesis of various classes of heterocyclic compounds and dyes under mild reaction conditions (Gomaa & Ali, 2020).
Antioxidant Activity
The study and development of antioxidants are of significant interest across various fields, including food engineering, medicine, and pharmacy. A review of analytical methods used in determining antioxidant activity highlighted the importance of different tests based on hydrogen atom transfer and electron transfer to assess the antioxidant capacity of complex samples, including those potentially involving this compound derivatives (Munteanu & Apetrei, 2021).
Therapeutic Applications
Pyrazoline derivatives, including this compound, have been extensively studied for their therapeutic applications. These compounds exhibit a range of pharmacological effects, such as antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. The exploration of pyrazolines in therapeutic patents reveals their potential in various medical applications, underscoring the importance of further research and development in this area (Shaaban, Mayhoub, & Farag, 2012).
Ecotoxicity and Environmental Impact
Research into the ecotoxicity of various compounds, including those related to this compound, is crucial for understanding their environmental impact. A study on the chronic ecotoxicity of nonylphenol ethoxylates and related compounds provided insights into their aquatic toxicity, which is essential for assessing the environmental safety of chemical compounds (Staples et al., 2004).
Direcciones Futuras
The future directions for research on “ethyl 5-(2-methoxyphenyl)-1H-pyrazole-3-carboxylate” could include more detailed studies on its synthesis, physical and chemical properties, biological activity, and potential applications . These could provide valuable information for the development of new drugs or materials.
Propiedades
IUPAC Name |
ethyl 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-3-18-13(16)11-8-10(14-15-11)9-6-4-5-7-12(9)17-2/h4-8H,3H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLOVLBDAUGVQPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1)C2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



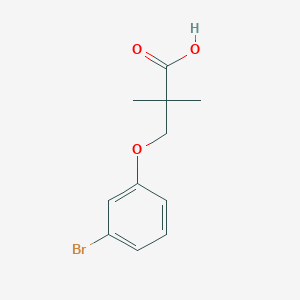
![2-[(4-Methylphenyl)methoxy]naphthalene-1-carbonitrile](/img/structure/B3169897.png)
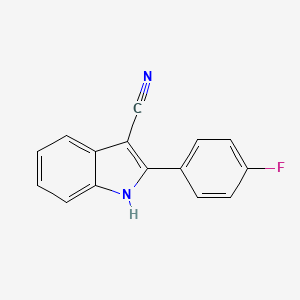
![2-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B3169911.png)
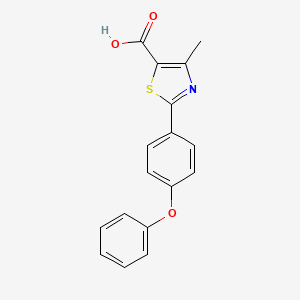
![2-[4-(Propan-2-yl)benzenesulfonyl]-2-(pyridin-3-yl)ethan-1-amine](/img/structure/B3169947.png)
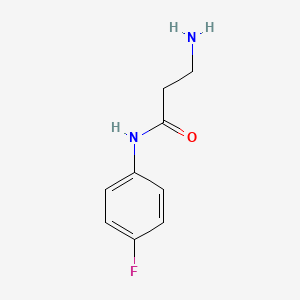
![[(5-Methoxy-1,2-dimethyl-1H-indol-3-yl)methyl]-dimethylamine](/img/structure/B3169963.png)

